molecular formula C25H22N2O5 B2616005 (2Z)-8-(3,4-dimethoxybenzyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one CAS No. 929440-74-4

(2Z)-8-(3,4-dimethoxybenzyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one

Cat. No. B2616005
CAS RN: 929440-74-4
M. Wt: 430.46
InChI Key: GKAFQFMARDAAIO-RMORIDSASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-8-(3,4-dimethoxybenzyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one is a useful research compound. Its molecular formula is C25H22N2O5 and its molecular weight is 430.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Applications of Benzoxazine Compounds Benzoxazine compounds, including those derived from guaiacol and furfurylamine, have been synthesized and investigated for their copolymerization properties. These compounds exhibit desirable thermal properties and potential for creating fully bio-based polybenzoxazines with advanced applications in material science (Wang et al., 2012).

Heterocyclic Schiff Bases as Anticonvulsant Agents Research on heterocyclic schiff bases derived from 3-aminomethyl pyridine indicates potential in developing anticonvulsant agents. These compounds were synthesized and demonstrated seizures protection in various models, highlighting the therapeutic applications of pyridine derivatives in medicinal chemistry (Pandey & Srivastava, 2011).

Photoprocesses in Benzylidene and Pyridin-3-ylmethylene Derivatives A study on the spectral, luminescent, and time-resolved properties of 2-bezylidene-5-(pyridin-3-ylmethylene)cyclopentanone derivatives in acetonitrile reveals significant shifts in absorption and fluorescence maxima, indicating potential applications in photophysics and photochemistry (Gutrov et al., 2020).

Molecular Docking and Screening of Pyridine Derivatives Novel pyridine and fused pyridine derivatives have been synthesized and subjected to molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies. These compounds also exhibited antimicrobial and antioxidant activity, underscoring their potential in drug discovery and development (Flefel et al., 2018).

properties

IUPAC Name

(2Z)-8-[(3,4-dimethoxyphenyl)methyl]-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-29-21-7-5-17(11-22(21)30-2)13-27-14-19-20(31-15-27)8-6-18-24(28)23(32-25(18)19)10-16-4-3-9-26-12-16/h3-12H,13-15H2,1-2H3/b23-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAFQFMARDAAIO-RMORIDSASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CC3=C(C=CC4=C3OC(=CC5=CN=CC=C5)C4=O)OC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CN2CC3=C(C=CC4=C3O/C(=C\C5=CN=CC=C5)/C4=O)OC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-8-(3,4-dimethoxybenzyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one

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